![molecular formula C24H14N4 B14117415 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine is a heterocyclic compound with a complex structure that includes a quinoline moiety fused to a phenanthrotriazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine typically involves the reaction of 9,10-phenanthrenequinone with amidrazones in ethanol. The reaction mixture is refluxed, and the desired product precipitates upon cooling . This method provides a convenient route to obtain the compound in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different hydrogenated products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or phenanthrotriazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying DNA intercalation and enzyme inhibition.
Wirkmechanismus
The mechanism by which 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthro[9,10-e][1,2,4]triazine: Lacks the quinoline moiety, resulting in different chemical properties and applications.
Quinoline derivatives: These compounds share the quinoline structure but lack the phenanthrotriazine core, leading to variations in reactivity and biological activity.
Uniqueness
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine is unique due to its fused heterocyclic structure, which combines the properties of both quinoline and phenanthrotriazine.
Eigenschaften
Molekularformel |
C24H14N4 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3-quinolin-2-ylphenanthro[9,10-e][1,2,4]triazine |
InChI |
InChI=1S/C24H14N4/c1-6-12-20-15(7-1)13-14-21(25-20)24-26-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)23(22)27-28-24/h1-14H |
InChI-Schlüssel |
CNOOBTHHSJUAPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(C5=CC=CC=C5C6=CC=CC=C64)N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


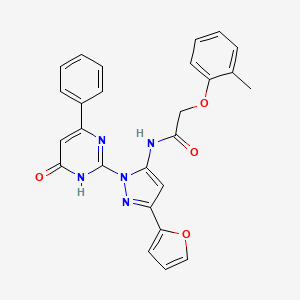
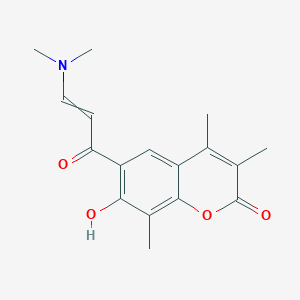

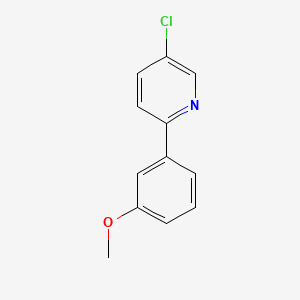
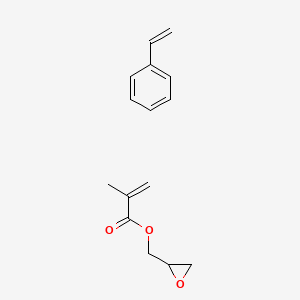
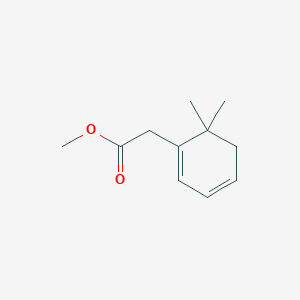

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)


![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117407.png)
![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
